An In-Depth Technical Guide to Azidotrimethyltin(IV): Synthesis, Characterization, and Application
An In-Depth Technical Guide to Azidotrimethyltin(IV): Synthesis, Characterization, and Application
Foreword: The Enduring Utility of a High-Energy Organometallic Reagent
Azidotrimethyltin(IV), also known as trimethyltin azide, represents a fascinating intersection of organometallic chemistry and high-energy functional groups. While organotin compounds have seen fluctuating interest due to toxicity concerns, their unique reactivity ensures their continued relevance in specialized synthetic applications.[1] This guide provides an in-depth, practical overview of azidotrimethyltin(IV), moving beyond a simple recitation of facts to explain the causality behind the synthetic choices and characterization methodologies. It is intended for researchers and professionals who require a robust understanding of this potent reagent, from its reliable synthesis to its safe and effective application.
Synthesis of Azidotrimethyltin(IV): A Validated Protocol
The most reliable and straightforward synthesis of azidotrimethyltin(IV) is achieved through a salt metathesis reaction. This approach leverages the high affinity between the hard tin(IV) center and the chloride anion, and the corresponding insolubility of sodium chloride in the reaction medium, which drives the reaction to completion.
Causality of Experimental Design
The foundational principle of this synthesis is the nucleophilic substitution of the chloride on the trimethyltin electrophile by the azide anion.[2]
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Reactants : Trimethyltin chloride is the organometallic precursor. Sodium azide serves as a safe and commercially available source of the azide nucleophile.
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Solvent System : A mixture of tetrahydrofuran (THF) and water is employed. THF is chosen for its ability to dissolve the trimethyltin chloride precursor. The inclusion of a small amount of water is critical for dissolving the sodium azide salt, thereby making the azide anion available for reaction. An entirely anhydrous organic solvent would render the sodium azide largely unreactive.
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Reaction Conditions : The reaction proceeds readily at room temperature. The key to a high yield is ensuring the efficient precipitation of sodium chloride, which is effectively insoluble in THF.
Detailed Experimental Protocol: Synthesis of (CH₃)₃SnN₃
This protocol is adapted from the foundational work by Luijten, Janssen, and van der Kerk.
Materials:
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Trimethyltin chloride ((CH₃)₃SnCl)
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Sodium azide (NaN₃)
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Tetrahydrofuran (THF), anhydrous
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Distilled water
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Diethyl ether
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.5 molar equivalents) in a minimal amount of distilled water.
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To this aqueous solution, add a solution of trimethyltin chloride (1.0 molar equivalent) dissolved in tetrahydrofuran (THF). The volume of THF should be approximately 4-5 times the volume of water used.
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Stir the resulting biphasic mixture vigorously at room temperature for 2-3 hours. A fine white precipitate of sodium chloride will form.
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Upon completion, remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
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The remaining aqueous slurry will contain the product and precipitated sodium chloride. Extract the aqueous phase three times with diethyl ether.
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Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).
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Filter the drying agent and remove the diethyl ether solvent on a rotary evaporator.
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The resulting crude product is a white solid. Recrystallization from a suitable solvent, such as a hexane/ether mixture, will yield pure, crystalline azidotrimethyltin(IV).
Self-Validation Check: The successful synthesis is confirmed by the formation of a significant amount of white precipitate (NaCl) and the isolation of a white crystalline solid with a melting point of approximately 117-120 °C.[3][4]
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized azidotrimethyltin(IV). The following techniques provide a complementary and definitive analytical workflow.
Caption: Synthesis and Characterization Workflow for Azidotrimethyltin(IV).
Spectroscopic and Analytical Data
The following table summarizes the expected characterization data for azidotrimethyltin(IV).
| Technique | Parameter | Expected Value / Observation | Interpretation |
| Melting Point | 117-120 °C[4] | A sharp melting point indicates high purity. | |
| FTIR | νas(N₃) | ~2045 cm⁻¹ (very strong, sharp) | Confirms the presence of the azide functional group (asymmetric stretch). |
| νs(N₃) | ~1254 cm⁻¹[5] | Confirms the azide functional group (symmetric stretch). | |
| ¹H NMR | δ (ppm) | ~0.4 - 0.6 ppm[6] | Chemical shift for the nine equivalent methyl protons. |
| ²J(¹¹⁹Sn-¹H) | ~60 - 65 Hz[6] | Characteristic tin-proton coupling constant, seen as "satellites" flanking the main peak. | |
| ¹³C NMR | δ (ppm) | ~ -1.0 to -4.0 ppm[6] | Chemical shift for the three equivalent methyl carbons. |
| ¹J(¹¹⁹Sn-¹³C) | ~380 - 410 Hz[6] | Characteristic one-bond tin-carbon coupling constant. | |
| Mass Spec (EI) | m/z | 207 (for ¹²⁰Sn) | Molecular ion peak ([M]⁺). The characteristic isotope pattern for tin will be observed. |
| m/z | 192 | Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺). | |
| Elemental Analysis | %C, %H, %N | C: 17.51, H: 4.41, N: 20.42 | Confirms the empirical formula C₃H₉N₃Sn. |
Applications in Organic Synthesis: The Azide as a 1,3-Dipole
The primary synthetic utility of azidotrimethyltin(IV) is as a convenient and effective reagent in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions.[7] The azide functional group acts as the 1,3-dipole, reacting with various "dipolarophiles" containing double or triple bonds (e.g., alkynes, alkenes, nitriles) to form five-membered heterocyclic rings.[8]
Huisgen Cycloaddition for Triazole Synthesis
The reaction with alkynes to form 1,2,3-triazoles is a cornerstone of "click chemistry". While the copper-catalyzed version (CuAAC) is more famous for its regioselectivity, the thermal Huisgen cycloaddition using organotin azides provides a valuable metal-free alternative. The organotin group can often be easily removed from the resulting triazole product under mild acidic conditions or via halogenolysis.
Caption: Mechanism of 1,3-Dipolar Cycloaddition.
Critical Safety and Handling Protocols
Azidotrimethyltin(IV) is an extremely hazardous substance and must be handled with the utmost care. The primary dangers are its severe acute toxicity and the potential for forming explosive compounds.
Hazard Identification
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Acute Toxicity : Fatal if swallowed, in contact with skin, or if inhaled (H300 + H310 + H330).[4] It is classified as Storage Class 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials.[4]
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Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects (H410).[4]
-
Explosion Hazard : While organotin azides are more thermally stable than many organic azides, they are still energetic compounds. More critically, contact with acid will generate hydrazoic acid (HN₃), which is volatile, extremely toxic, and dangerously explosive.
Mandatory Handling Procedures
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Designated Area : All work must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear two pairs of nitrile gloves, changing the outer pair immediately upon any suspected contact.
-
Eye Protection : Chemical safety goggles and a full-face shield are required.
-
Lab Coat : A flame-retardant lab coat must be worn and kept buttoned.
-
-
Engineering Controls : Use of a fume hood is mandatory. All manipulations should be performed in a way that minimizes the generation of dust.
-
Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area designated for highly toxic materials. Store away from acids and oxidizing agents.
-
Waste Disposal : All contaminated materials (gloves, glassware, etc.) and excess reagent must be treated as hazardous waste. Quench small amounts of the reagent cautiously by slow addition to a solution of sodium nitrite in dilute acid to destroy the azide, all within a fume hood. Dispose of all waste through certified channels. Never mix azide waste with acid.
Conclusion
Azidotrimethyltin(IV) is a powerful synthetic tool, particularly for the construction of heterocyclic systems via 1,3-dipolar cycloadditions. Its synthesis is well-established and can be performed safely with appropriate controls. The key to its successful use lies in a thorough understanding of its properties, confirmed by rigorous characterization, and an unwavering commitment to the stringent safety protocols required for handling such a hazardous material. This guide provides the foundational knowledge for researchers to incorporate this valuable reagent into their synthetic programs with confidence and safety.
References
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Hadi, A. G., Jawad, K., Ahmed, D. S., & Yousif, E. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy, 10(1), 26-31. Link
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American Elements. (n.d.). Azidotrimethyltin(IV). Retrieved from [Link]
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Wikipedia contributors. (2023, December 2). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: 1-Benzyl-5-phenyl-1H-1,2,3-triazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Banert, K., Hagedorn, M., Wu, Y., & Zeng, X. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. Molecules, 20(12), 19770-19784. [Link]
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Banert, K., Hagedorn, M., Wu, Y., & Zeng, X. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. Molecules, 20(12), 22434–22445. [Link]
- Maddox, M. L., Stafford, S. L., & Kaesz, H. D. (1965). Applications of NMR to Organometallic Chemistry. In Advances in Organometallic Chemistry (Vol. 3, pp. 1-179). Academic Press.
- Birnbaum, E. R., & Moeller, T. (1969). Trimethylsilyl azide. Inorganic Syntheses, 11, 141-143.
- Hein, J. E., Krasnova, L. B., Iwasaki, M., & Fokin, V. V. (2010). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Organic Syntheses, 87, 273-287.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Luijten, J. G. A., Janssen, M. J., & van der Kerk, G. J. M. (1961). Investigations on Organo-Tin Compounds. XIV. The Preparation and Properties of Triorgano-Tin Azides. Recueil des Travaux Chimiques des Pays-Bas, 81(2), 202-205.
- Thayer, J. S., & West, R. (1964). Organometallic Azides. Inorganic Chemistry, 3(3), 406-409.
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